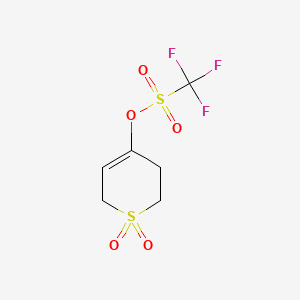1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate
CAS No.:
Cat. No.: VC20483472
Molecular Formula: C6H7F3O5S2
Molecular Weight: 280.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H7F3O5S2 |
|---|---|
| Molecular Weight | 280.2 g/mol |
| IUPAC Name | (1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl) trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C6H7F3O5S2/c7-6(8,9)16(12,13)14-5-1-3-15(10,11)4-2-5/h1H,2-4H2 |
| Standard InChI Key | DQPGNMXRFIVELB-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC=C1OS(=O)(=O)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Structural Breakdown
The compound’s systematic name, 1,1-dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate, delineates its core components:
-
Thiopyran backbone: A six-membered heterocyclic ring containing one sulfur atom. The "3,6-dihydro-2H" designation indicates partial unsaturation, with double bonds at positions 2,3 and 5,6, yielding a dihydro structure .
-
1,1-Dioxido group: The sulfur atom in the thiopyran ring is oxidized to a sulfone (SO₂), enhancing the ring’s electronic stability and reactivity .
-
Trifluoromethanesulfonate (triflate) group: A highly electron-withdrawing substituent (-OSO₂CF₃) attached at the 4-position of the thiopyran ring. This group is renowned for its role as a superior leaving group in nucleophilic substitution reactions .
The molecular formula is deduced as C₆H₇F₃O₅S₂, with a calculated molecular weight of 280.25 g/mol.
Stereochemical Considerations
Synthesis and Preparation
Key Synthetic Routes
The synthesis of 1,1-dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate is inferred from methodologies described in antimicrobial oxazolidinone patents . A plausible pathway involves:
Oxidation of Thiopyran Sulfoxide
-
Formation of sulfoxide: Initial oxidation of 3,6-dihydro-2H-thiopyran-4-thiol with hydrogen peroxide yields the corresponding sulfoxide .
-
Sulfone formation: Further oxidation with a strong oxidizing agent (e.g., meta-chloroperbenzoic acid) converts the sulfoxide to the 1,1-dioxido (sulfone) derivative .
-
Triflation: Reaction of the sulfone with triflic anhydride (CF₃SO₂)₂O in the presence of a base (e.g., pyridine) introduces the triflate group at the 4-position .
This route parallels the Pummerer-type reactions cited in the patent literature, where sulfoxides are transformed into α,β-unsaturated sulfides or sulfones .
Alternative Pathway via Electrophilic Substitution
Direct electrophilic substitution on pre-formed 1,1-dioxido-3,6-dihydro-2H-thiopyran could involve:
-
Lithiation at the 4-position using LDA (lithium diisopropylamide), followed by quenching with triflic anhydride .
Physical and Chemical Properties
Estimated Physicochemical Data
While direct experimental data for this compound is absent, properties are extrapolated from structurally analogous compounds :
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption bands at 1350–1300 cm⁻¹ (S=O stretch) and 1250–1150 cm⁻¹ (C-F stretch) .
-
NMR:
Reactivity and Functional Utility
Nucleophilic Displacement
The triflate group’s exceptional leaving ability facilitates:
-
Suzuki-Miyaura couplings: Palladium-catalyzed cross-coupling with boronic acids to form biaryl or heteroaryl derivatives .
-
Grignard reactions: Formation of carbon-sulfur bonds via alkyl or aryl magnesium halides .
Stability Considerations
The sulfone moiety stabilizes the thiopyran ring against ring-opening reactions, while the triflate group’s hydrolytic sensitivity necessitates anhydrous handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume